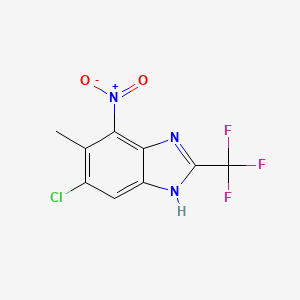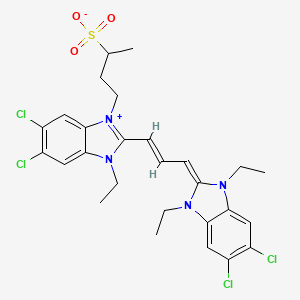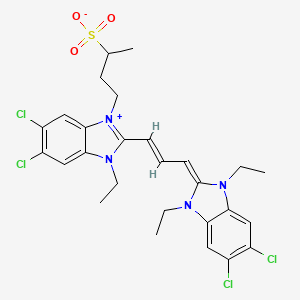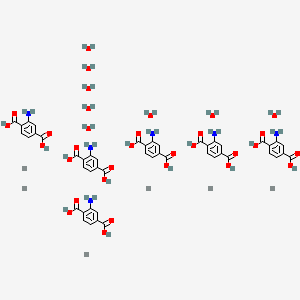
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole typically involves the following steps:
Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be added using methylating agents such as methyl iodide or dimethyl sulfate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and other industrial applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and methyl groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline ring instead of a benzimidazole ring.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and a chloro group but with a pyridine ring.
Uniqueness
6-Chloro-5-methyl-4-nitro-2-(trifluoromethyl)benzimidazole is unique due to the combination of its functional groups and the benzimidazole ring. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Propiedades
Número CAS |
89427-23-6 |
|---|---|
Fórmula molecular |
C9H5ClF3N3O2 |
Peso molecular |
279.60 g/mol |
Nombre IUPAC |
6-chloro-5-methyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-3-4(10)2-5-6(7(3)16(17)18)15-8(14-5)9(11,12)13/h2H,1H3,(H,14,15) |
Clave InChI |
QRSPFIGONKAPND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1[N+](=O)[O-])N=C(N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)

![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)


![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

